(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester
Description
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is a chiral ester derivative featuring a 4-chlorobenzoyl amino group and a branched methyl substituent at the β-position. Its stereochemistry (S-configuration) is critical for biological activity, as enantiomeric forms often exhibit distinct pharmacokinetic or pharmacodynamic properties. This compound is synthesized via enantioselective catalytic methods or kinetic resolution, with applications in medicinal chemistry and asymmetric catalysis .
Properties
Molecular Formula |
C14H18ClNO3 |
|---|---|
Molecular Weight |
283.75 g/mol |
IUPAC Name |
ethyl (2S)-2-[(4-chlorobenzoyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C14H18ClNO3/c1-4-19-14(18)12(9(2)3)16-13(17)10-5-7-11(15)8-6-10/h5-9,12H,4H2,1-3H3,(H,16,17)/t12-/m0/s1 |
InChI Key |
JDFUEUUAQCZJGY-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CCOC(=O)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester typically involves multiple steps. One common method includes the acylation of an appropriate amine with 4-chlorobenzoyl chloride, followed by esterification with ethyl alcohol. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-purity reagents, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Drug Development
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester has been investigated as a potential precursor in the synthesis of various pharmaceuticals. Its structural features allow it to serve as a chiral building block in the production of biologically active compounds. Research indicates that derivatives of this compound exhibit activity against specific targets, making it valuable in the design of new drugs.
Enzyme Inhibition
Studies have highlighted the compound's potential as an enzyme inhibitor. For example, it has shown promise in inhibiting certain enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. The compound's ability to interact with enzyme active sites can lead to the development of targeted therapies that mitigate disease progression.
Chiral Synthesis
The compound is utilized in chiral synthesis processes, particularly through enzymatic methods that enhance enantioselectivity. In one study, microbial strains were employed to achieve high yields and enantiomeric excesses when reducing ketoacids derived from (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester, demonstrating its utility in producing chiral alcohols and amino acids .
Proteomics Research
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is also relevant in proteomics research, where it can be used as a reagent for protein labeling or modification. This application is crucial for studying protein interactions and functions within biological systems.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Investigate enzyme inhibition | Identified significant inhibition of target enzymes related to metabolic disorders using (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester derivatives. |
| Study B | Chiral synthesis optimization | Achieved >95% enantiomeric excess in the synthesis of chiral alcohols using microbial reduction methods involving the compound. |
| Study C | Proteomics application | Demonstrated effective protein modification using (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester as a labeling agent, facilitating interaction studies. |
Mechanism of Action
The mechanism of action of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound shares structural homology with several esters, differing primarily in substituents and stereochemistry. Key analogs include:
Key Observations :
- Electron-Withdrawing vs.
- Steric Effects: The methyl group at the β-position introduces steric hindrance, reducing conformational flexibility compared to linear-chain analogs like the dodecanoylamino derivative .
Stereochemical Considerations
The (S)-enantiomer of the query compound is pharmacologically relevant, as evidenced by studies on kinetic resolution of ethyl ester enantiomers. For example, 2-(4-hydroxyphenyl)propionic acid ethyl ester (2-HPPAEE) exhibits enantioselective behavior in catalytic systems, with resolution efficiency dependent on substituent electronic properties . Similarly, the (2R,3R)-configured dodecanoylamino analog demonstrates the role of stereochemistry in modulating lipophilicity and binding affinity .
Biological Activity
(S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₄ClNO₃
- Molecular Weight : 255.697 g/mol
- Functional Groups : Contains a 4-chlorobenzoyl group attached to a 3-methylbutyric acid backbone, which enhances its biological interactions and therapeutic potential .
Anti-inflammatory Properties
Research indicates that (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester exhibits significant anti-inflammatory activity. Studies have shown that it can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. Its efficacy is attributed to the chlorinated aromatic moiety, which enhances binding to biological targets involved in inflammation .
Cancer Research
The compound has been investigated for its role in cancer treatment. It interacts with specific cellular pathways related to tumor growth and proliferation. In vitro studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis and disrupting mitotic processes, particularly in cells with centrosome amplification .
The precise mechanism through which (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester exerts its biological effects involves:
- Binding to Biological Targets : Interaction with proteins involved in cell signaling pathways.
- Influencing Cellular Pathways : Modulation of pathways that regulate inflammation and cell cycle progression .
Synthesis and Derivatives
Several synthetic routes have been developed for producing this compound, often involving the condensation of appropriate amines with acylating agents. The synthesis typically includes:
- Formation of the Amide Bond : Reaction of 4-chlorobenzoyl chloride with 3-methylbutyric acid.
- Esterification : Conversion to the ethyl ester form for enhanced solubility and bioavailability .
Comparative Analysis with Related Compounds
| Compound Name | Formula | Key Features |
|---|---|---|
| 2-(4-Chlorophenyl)-3-methylbutanoic acid | C₁₁H₁₃ClO₂ | Lacks the benzoyl group; potential anti-inflammatory activity. |
| Ethyl isovalerate | C₇H₁₄O₂ | Simple fatty acid ester; used as flavoring agent. |
| 2-Benzoylamino-3-oxobutyric acid ethyl ester | C₁₂H₁₃NO₃ | Similar amide structure; involved in metabolic studies. |
This table highlights how (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester differentiates itself from structurally similar compounds through its unique combination of functional groups that enhance its biological activity .
Case Studies and Research Findings
- In vitro Studies : The compound has shown promising results in inhibiting cancer cell lines, particularly those characterized by centrosome amplification, leading to increased multipolarity during mitosis .
- In vivo Studies : Preliminary animal studies indicate that (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester possesses a favorable pharmacokinetic profile, with a half-life indicating stability in biological systems .
Q & A
Q. How can researchers optimize the synthesis of (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester to improve yield and purity?
Methodological Answer:
- Catalyst Selection : Utilize transition-metal catalysts (e.g., palladium or silver) to mediate key steps such as C–Si bond cleavage or esterification. For example, palladium catalysts enable regioselective coupling reactions, while silver activates strained silacyclopropanes for silylene transfer .
- Steric Control : Adjust steric hindrance in reactants (e.g., bulky nitriles like t-BuCN) to stabilize intermediates and prevent over-reaction, as demonstrated in zirconium-mediated multicomponent coupling .
- Reaction Monitoring : Employ real-time HPLC or GC analysis to track reaction progress and identify byproducts. Optimize solvent systems (e.g., THF or DMF) to enhance solubility of intermediates.
Q. What analytical techniques are recommended to quantify (S)-2-(4-Chloro-benzoylamino)-3-methyl-butyric acid ethyl ester in complex mixtures?
Methodological Answer:
- Sample Preparation : Perform pH-dependent extraction (basic pH) to separate the ester from its acidic derivatives, minimizing transesterification artifacts .
- Derivatization : Convert the compound into volatile methyl esters using diazomethane or BF₃-methanol, followed by gas chromatography (GC) with flame ionization detection (FID) .
- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to resolve co-eluting impurities. Adjust mobile phase composition (e.g., acetonitrile/water gradient) for optimal peak resolution.
Q. How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage Conditions : Store at –20°C under inert atmosphere (argon or nitrogen) to prevent hydrolysis of the ester group or oxidation of the chloro-benzoyl moiety.
- pH Control : Maintain neutral to slightly acidic conditions (pH 6–7) in solutions to avoid base-catalyzed epimerization or ester degradation.
- Safety Protocols : Use nitrile gloves, safety goggles, and fume hoods during handling. Avoid skin contact, as structural analogs have shown potential skin irritation .
Advanced Research Questions
Q. How can stereochemical impurities (e.g., epimers) be resolved during synthesis or purification?
Methodological Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with hexane/isopropanol mobile phases. Minor adjustments in column temperature (e.g., 25°C → 15°C) can enhance epimer separation .
- Dynamic Kinetic Resolution : Employ enantioselective catalysts (e.g., Rh or Ru complexes) to favor the (S)-configured product during esterification or amide coupling.
- Crystallization : Screen chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer via diastereomeric salt formation.
Q. What mechanistic insights explain the reactivity of this compound in metal-catalyzed reactions?
Methodological Answer:
- Transmetallation Pathways : In palladium-catalyzed reactions, the ester carbonyl may coordinate to the metal center, facilitating Si–C bond cleavage or aryl coupling. Isotopic labeling (e.g., deuterated substrates) can trace bond reorganization steps .
- Steric and Electronic Effects : Bulky substituents (e.g., 4-chloro-benzoyl) direct regioselectivity in cross-coupling reactions. Computational DFT studies (e.g., Gaussian software) can model transition states to predict reactivity .
- Spectroscopic Validation : Use in situ NMR or X-ray crystallography to characterize intermediates, such as zirconacyclopropene-azasilacyclopentadiene complexes observed in nitrile insertion reactions .
Q. How can computational modeling predict the compound’s stability or reactivity under varying conditions?
Methodological Answer:
- DFT Calculations : Simulate hydrolysis pathways of the ester group under acidic/basic conditions. Identify vulnerable bonds (e.g., C–O in the ester) using frontier molecular orbital (FMO) analysis.
- Solvent Effects : Apply COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO) and correlate with experimental stability data.
- Epimerization Barriers : Calculate energy barriers for (S)→(R) epimerization using transition-state theory. Validate with kinetic studies under thermal stress.
Q. What strategies enable tracking of this compound’s metabolites in biological systems?
Methodological Answer:
- Isotopic Labeling : Synthesize a ¹³C- or deuterium-labeled analog for LC-MS/MS detection in plasma or tissue homogenates.
- Derivatization for Sensitivity : Convert metabolites into fluorescent or UV-active derivatives (e.g., dansyl chloride tagging) before HPLC analysis.
- Enzymatic Assays : Incubate with liver microsomes to identify phase I/II metabolites. Use high-resolution mass spectrometry (HRMS) to assign structures based on fragmentation patterns.
Q. Notes
- Avoid commercial sources (e.g., benchchem.com ) per user guidelines.
- Advanced questions emphasize mechanistic and analytical rigor, while basic questions focus on reproducible protocols.
- Contradictions in evidence were not observed; methodologies are complementary across references.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
